
Boc-Tyr-OH
Overview
Description
Boc-Tyr-OH (tert-butyloxycarbonyl-L-tyrosine) is a protected amino acid derivative widely used in peptide synthesis. The Boc group safeguards the α-amino group during solid-phase or solution-phase peptide coupling, preventing undesired side reactions. The free phenolic hydroxyl (-OH) on the tyrosine aromatic ring and the carboxylic acid (-COOH) group allow site-specific modifications, such as glycosylation or nitration, making this compound a versatile building block in medicinal chemistry and biochemistry . Its applications span opioid receptor ligands, enzyme inhibitors, and glycopeptide synthesis, as evidenced by its use in synthesizing cyclic peptides (e.g., cyclo(Pro-Tyr)) and metallo-β-lactamase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Tyr-OH can be synthesized through various methods. One common method involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
For industrial production, this compound is often synthesized using a one-pot method where L-tyrosine, sodium hydroxide, and (Boc)2O are reacted together in an aqueous solution . This method is cost-effective, safe, and yields high purity this compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Boc-Tyr-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include protected amino acids, peptides, and other derivatives that are useful in various biochemical applications .
Scientific Research Applications
Peptide Synthesis
Boc-Tyr-OH is extensively utilized in peptide synthesis due to its ability to protect the amino group while allowing for selective reactions. This characteristic is essential in pharmaceutical development, where precise modifications are necessary.
Table 1: Peptide Synthesis Applications
Application Area | Description |
---|---|
Solid-phase peptide synthesis | Used as a building block for constructing peptides on solid supports. |
Selective deprotection | The Boc group can be selectively removed to allow further reactions. |
Modification of peptides | Enhances stability and bioavailability of synthesized peptides. |
Drug Development
In drug development, this compound serves as a precursor for various peptide-based drugs. Its role in modifying drug candidates enhances their stability and bioavailability, making it particularly useful for creating prodrugs that improve therapeutic efficacy.
Case Study: Prodrug Development
A study demonstrated that incorporating this compound into a peptide structure significantly increased the stability of the resulting compound against enzymatic degradation, thereby enhancing its therapeutic potential in cancer treatments .
Bioconjugation
This compound is valuable in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems and diagnostic tools.
Table 2: Bioconjugation Applications
Application Area | Description |
---|---|
Targeted drug delivery | Facilitates the attachment of therapeutic agents to specific cell types. |
Diagnostic tools | Used in the design of biosensors and imaging agents for medical diagnostics. |
Research in Neuroscience
This compound is also employed in neuroscience research to investigate neurotransmitter pathways. Its derivatives can be used to develop treatments for neurological disorders.
Example Research Findings
Research involving this compound derivatives has shown promise in modulating neurotransmitter systems, which could lead to new therapies for conditions like depression and anxiety .
Custom Synthesis
The versatility of this compound allows chemists to tailor it for specific applications across various fields, including materials science and biotechnology.
Table 3: Custom Synthesis Applications
Field | Description |
---|---|
Materials Science | Used to create biocompatible materials for implants and devices. |
Biotechnology | Serves as a reagent in custom synthesis projects tailored for specific needs. |
Mechanism of Action
The mechanism of action of Boc-Tyr-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of tyrosine, preventing unwanted reactions during the synthesis process . Once the desired peptide or protein is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group of tyrosine . This allows for the incorporation of tyrosine into peptides and proteins without interference from side reactions.
Comparison with Similar Compounds
Structural Analogs and Protecting Group Variations
Boc-Tyr(3-NO₂)-OH
- Structure: Features a nitro (-NO₂) group at the 3-position of the tyrosine aromatic ring.
- Synthesis: Generated via nitration of Boc-Tyr-OH using tert-butyl nitrite (t-BuONO), achieving >95% conversion .
- Reactivity : The nitro group enhances electrophilicity, enabling further reduction to amines or participation in cyclization reactions. However, the N-nitroso derivative (3a) is unstable and decomposes upon isolation .
- Applications : Intermediate for introducing nitrotyrosine residues in peptides, relevant in studying oxidative stress biomarkers.
Boc-D-Tyr(Me)-OH
- Structure: D-stereoisomer of tyrosine with a methyl (-Me) group protecting the phenolic -OH.
- Properties: CAS 68856-96-2; molecular formula C₁₅H₂₁NO₅; melting point 93–97°C; pKa ~3.0. Classified as an irritant .
- Applications : Used in enantiomeric peptide synthesis to modulate biological activity or resistance to enzymatic degradation.
Boc-Tyr(Poc)-OPrp
- Structure: Propargyloxy-carbonyl (Poc) group protects the phenolic -OH, with a propargyl ester (-OPrp) on the carboxylic acid.
- Reactivity : The propargyl ester allows selective deprotection under mild conditions (e.g., using Pd catalysts), while the Poc group resists acidic cleavage .
- Applications : Facilitates orthogonal protection strategies in multi-step syntheses.
Boc-Tyr(OtBu)-OH
- Structure: tert-Butyl ester (-OtBu) protects the carboxylic acid, leaving the phenolic -OH free.
- Applications : Used in fragment condensation approaches, such as synthesizing Boc-Leu-Enk-OtBu, an enkephalin analog .
Chemical Reactivity and Selectivity
- Nitration: this compound undergoes regioselective nitration at the 3-position with t-BuONO, forming Boc-Tyr(3-NO₂)-OH in high yield. In contrast, derivatives with protected phenolic -OH (e.g., Boc-Tyr(All)-OH) resist nitration .
- Glycosylation: The free phenolic -OH in this compound enables efficient O-glycosylation with α-D-fluoroglucose (91% yield). Protected analogs require deprotection prior to glycosylation .
- Amide Bond Formation: this compound participates in chemoselective amide couplings even with a free phenolic -OH, achieving 71–80% isolated yields. Derivatives like Boc-Tyr(All)-OH may require additional steps to unmask reactive sites .
Physical and Chemical Properties
Biological Activity
Boc-Tyr-OH, or Boc-protected L-tyrosine , is an important compound in the field of medicinal chemistry and peptide synthesis, primarily due to its role as a building block in the design of bioactive peptides. This article explores the biological activity of this compound, including its pharmacological properties, applications in drug development, and relevant research findings.
Overview of this compound
This compound is a derivative of the amino acid tyrosine, where the amino group is protected by a Boc (tert-butyloxycarbonyl) group. This protection allows for selective reactions during peptide synthesis without interfering with the reactivity of other functional groups present in the molecule.
Pharmacological Properties
1. Opioid Activity:
this compound has been incorporated into various peptide structures that exhibit opioid activity. For instance, studies have shown that peptides containing this compound can act as potent agonists at opioid receptors, particularly the delta and mu receptors. In one study, compounds synthesized with this compound demonstrated binding affinities with Ki values as low as 0.65 nM for mu receptors and 10 nM for delta receptors, indicating strong potential for analgesic effects .
2. Structure-Activity Relationship (SAR):
The structure-activity relationship of peptides containing this compound reveals that modifications in the peptide sequence can significantly influence their biological activity. For example, the presence of a C-terminal modification can enhance both opioid agonist and substance P antagonist activities, suggesting that this compound contributes to a bifunctional pharmacophore .
Case Studies
Case Study 1: Bifunctional Peptides
In a study focusing on bifunctional peptides designed for pain management, this compound was used to synthesize compounds with both opioid agonist and neurokinin-1 (NK1) antagonist activities. These compounds displayed enhanced analgesic effects without inducing tolerance typically associated with opioid use. The effectiveness was assessed using various in vitro assays, demonstrating IC50 values ranging from 13 nM to 50 nM for different receptor types .
Case Study 2: Cyclic Peptides
Research involving cyclic pentapeptides revealed that this compound could be effectively utilized to create cyclic structures that mimic natural peptides. These cyclic peptides showed improved metabolic stability and maintained biological activity comparable to their linear counterparts .
Table 1: Binding Affinities of Peptides Containing this compound
Compound | Mu Receptor Ki (nM) | Delta Receptor Ki (nM) | IC50 (nM) |
---|---|---|---|
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl | 0.65 | 10 | 50 |
Cyclic Peptide Variant | 2-5 | 50-60 | 13 |
Table 2: Summary of Biological Activities
Activity Type | Description | Observed Effect |
---|---|---|
Opioid Agonism | Interaction with mu and delta receptors | Analgesic effects |
NK1 Antagonism | Inhibition of substance P receptor | Reduced pain signaling |
Metabolic Stability | Resistance to enzymatic degradation | Longer half-life in plasma |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-Tyr-OH in peptide chemistry?
this compound is synthesized via hydrogenolysis using a 10% palladium-on-carbon (Pd/C) catalyst under trifluoroacetic acid (TFA) conditions, followed by coupling with target amino acids or peptide sequences. Purification is typically achieved through silica gel column chromatography (e.g., DCM/EtOAc 1:1). Critical parameters include reaction time, solvent selection, and catalyst activity. Post-synthesis characterization involves NMR, IR spectroscopy, and elemental analysis to confirm structure and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : Determines structural integrity (e.g., [α]D values for optical activity, proton environments).
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches from Boc groups).
- Elemental analysis : Validates purity by confirming C, H, and N content matches theoretical values. These methods collectively ensure reproducibility and accuracy in synthesis .
Q. What safety precautions are required when handling this compound?
Consult the Safety Data Sheet (SDS) for specific guidelines:
- Use personal protective equipment (PPE), including gloves and lab coats.
- Ensure proper ventilation to avoid inhalation risks.
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Emergency contacts include poison control centers and institutional safety protocols .
Advanced Research Questions
Q. How can researchers optimize this compound coupling efficiency in sterically hindered peptide sequences?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility.
- Coupling agents : Employ HATU or DIC/HOBt for sterically challenging environments.
- Temperature control : Elevated temperatures (e.g., 25–40°C) may reduce aggregation. Monitor reaction progress via HPLC or real-time NMR to adjust conditions dynamically .
Q. What computational approaches predict this compound’s reactivity in peptide synthesis?
- Density Functional Theory (DFT) : Models electronic interactions between this compound and coupling partners.
- Molecular Dynamics (MD) : Simulates solvent effects and steric hindrance during bond formation. Cross-validate predictions with experimental data (e.g., coupling yields, side-product profiles) .
Q. How can contradictory spectral data (e.g., NMR shifts) in this compound synthesis be resolved?
- Re-examine reaction conditions : Trace impurities (e.g., residual TFA) may cause unexpected shifts.
- Multi-technique validation : Compare NMR with IR, mass spectrometry, or X-ray crystallography.
- Control experiments : Synthesize reference compounds to isolate variables .
Q. What strategies address low yields in this compound-mediated peptide chain elongation?
- Side-chain protection : Use tert-butyl (tBu) groups to minimize unwanted side reactions.
- Stepwise coupling : Prioritize residues with lower steric demands before introducing this compound.
- Catalyst screening : Test alternative catalysts (e.g., Pd(OH)₂) for improved hydrogenolysis efficiency .
Q. Methodological Frameworks
Q. How to design a robust research question for this compound-based studies?
Apply the FINER criteria :
- Feasible : Ensure access to synthesis equipment and analytical tools.
- Novel : Explore understudied applications (e.g., bio-conjugation or enzyme engineering).
- Ethical : Adhere to institutional safety and waste disposal guidelines.
- Relevant : Align with gaps in peptide chemistry or therapeutic development .
Q. What frameworks guide data interpretation in this compound research?
- PICO (Population, Intervention, Comparison, Outcome) : Define variables (e.g., this compound as an intervention in peptide yield optimization).
- Iterative analysis : Continuously refine hypotheses based on spectral data and coupling efficiency metrics .
Q. Data Management and Reproducibility
Q. How to ensure reproducibility in this compound synthesis protocols?
- Detailed documentation : Record exact molar ratios, solvent batches, and purification gradients.
- Open-access data sharing : Publish NMR spectra, IR peaks, and elemental analysis results in supplementary materials.
- Peer validation : Collaborate with independent labs to replicate key findings .
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBUSIJNWNXLQQ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317235 | |
Record name | BOC-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3978-80-1 | |
Record name | BOC-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3978-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BOC-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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